molecular formula C9H17NO3 B129077 ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI) CAS No. 142073-33-4

ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI)

Cat. No.: B129077
CAS No.: 142073-33-4
M. Wt: 187.24 g/mol
InChI Key: AJMYVSGQGODWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI) is a chemical compound with the molecular formula C9H17NO3 It is known for its unique structure, which includes an ethoxycyclopropyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI) typically involves the reaction of 1-ethoxycyclopropanol with N-methylacetamide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI) may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or crystallization to achieve the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The ethoxy group or the acetamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI) has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI) involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methylacetamide: A simpler analog without the ethoxycyclopropyl group.

    1-ethoxycyclopropanol: The precursor used in the synthesis of ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI).

Uniqueness

ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI) is unique due to its combination of an ethoxycyclopropyl group and an acetamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

142073-33-4

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

N-[(1-ethoxycyclopropyl)oxymethyl]-N-methylacetamide

InChI

InChI=1S/C9H17NO3/c1-4-12-9(5-6-9)13-7-10(3)8(2)11/h4-7H2,1-3H3

InChI Key

AJMYVSGQGODWIL-UHFFFAOYSA-N

SMILES

CCOC1(CC1)OCN(C)C(=O)C

Canonical SMILES

CCOC1(CC1)OCN(C)C(=O)C

Synonyms

Acetamide, N-[[(1-ethoxycyclopropyl)oxy]methyl]-N-methyl- (9CI)

Origin of Product

United States

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